molecular formula C15H18N2O4S B4996986 2,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-FURAMIDE

2,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-FURAMIDE

Cat. No.: B4996986
M. Wt: 322.4 g/mol
InChI Key: UGQAZCRQMBIGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-FURAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a furan ring, a sulfamoylphenyl group, and a dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-FURAMIDE typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with an appropriate sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-FURAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-FURAMIDE is unique due to its specific combination of a furan ring, dimethyl substitution, and sulfamoylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-10-9-14(11(2)21-10)15(18)17-8-7-12-3-5-13(6-4-12)22(16,19)20/h3-6,9H,7-8H2,1-2H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQAZCRQMBIGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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